molecular formula C9H9IO2 B1589677 1-(3-iodo-4-methoxyphenyl)ethanone CAS No. 79324-77-9

1-(3-iodo-4-methoxyphenyl)ethanone

Cat. No.: B1589677
CAS No.: 79324-77-9
M. Wt: 276.07 g/mol
InChI Key: YDTWTLOLPFLZHX-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-methoxyphenyl)ethanone is a substituted acetophenone derivative featuring a methoxy group at the para position and an iodine atom at the meta position on the aromatic ring. This compound belongs to a class of aryl ketones where substituents on the phenyl ring significantly influence electronic, steric, and biological properties. The iodine atom, a heavy halogen, contributes to increased molecular weight (332.18 g/mol) and polarizability, while the methoxy group enhances electron-donating effects .

Properties

IUPAC Name

1-(3-iodo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTWTLOLPFLZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451850
Record name 3'-Iodo-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79324-77-9
Record name 3'-Iodo-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Iodo-4'-methoxyacetophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodo-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-methoxyacetophenone. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-iodo-4-methoxybenzoic acid.

    Reduction: Formation of 1-(3-iodo-4-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-(3-Iodo-4-methoxyphenyl)ethanone serves as a building block for synthesizing more complex organic molecules and pharmaceuticals. It can be synthesized through the iodination of 4-methoxyacetophenone, typically using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the aromatic ring.
  • Biology This compound is used in studying enzyme inhibition and receptor binding because of its structural features.
  • Industry It is utilized in producing specialty chemicals and materials with specific properties.

Preparation Methods

  • Synthetic Routes and Reaction Conditions this compound can be synthesized through several methods. A common approach involves the iodination of 4-methoxyacetophenone, typically using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the aromatic ring.
  • Industrial Production Methods Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Related Iodo Compounds

Mechanism of Action

The mechanism of action of 1-(3-iodo-4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1-(3-iodo-4-methoxyphenyl)ethanone can be contextualized against structurally related acetophenones (Table 1):

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivity Reference
This compound 3-I, 4-OMe 332.18 High steric bulk; potential for halogen bonding
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2-OH, 4-OMe, 5-OH 196.16 α-Glucosidase inhibition (IC₅₀ ~12.5 µM); high hydrogen-bonding capacity
1-(4-Hydroxy-3-methoxyphenyl)ethanone 4-OH, 3-OMe 180.17 Antioxidant activity; isolated from natural sources
1-(4-Ethoxy-3-methoxyphenyl)ethanone 4-OEt, 3-OMe 210.23 Synthetic intermediate; alkylation improves lipophilicity
1-(3-Hydroxy-4-methoxyphenyl)ethanone 3-OH, 4-OMe 180.17 Higher polarity due to hydroxyl group; binds odorant proteins (Kd ~3.2 µM)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and hydroxyl groups enhance hydrogen bonding and enzyme inhibition (e.g., α-glucosidase), whereas iodine (electron-withdrawing) may reduce such interactions but improve hydrophobic binding .
  • Positional Isomerism : Substitution patterns (e.g., 2,5-dihydroxy vs. 2,3-dihydroxy) minimally affect α-glucosidase inhibition but alter binding energies (−0.87 vs. −0.92 kcal/mol for compounds 8 and 9 , respectively) .
Physicochemical Properties
  • Solubility and Lipophilicity: Methoxy and hydroxyl groups enhance water solubility, while iodine and tert-butyl groups (e.g., 1-[3-(tert-butyl)-5-iodo-4-methoxyphenyl]ethanone) increase hydrophobicity, affecting bioavailability .
  • Binding Energies: Hydrogen-bond-rich compounds (e.g., gallic acid, binding energy −1.34 kcal/mol) outperform acetophenones in enzyme affinity. The iodine-substituted derivative may rely on halogen bonding, a less common mechanism in biological systems .

Biological Activity

1-(3-Iodo-4-methoxyphenyl)ethanone, also known as 3'-iodo-4'-methoxyacetophenone, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions. These methods allow for the regioselective introduction of iodine and methoxy groups onto the phenyl ring, enhancing the compound's biological properties.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound demonstrated significant antiproliferative activity in vitro:

Cell LineIC50 (µM)
MDA-MB 231 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0
IMR-32 (Neuroblastoma)8.0

In a study conducted by researchers at MDPI, the compound was shown to inhibit cell proliferation effectively, with the A549 cell line being particularly sensitive to treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)3.91
Escherichia coli15.62
Bacillus cereus7.81

The compound showed a higher efficacy against Staphylococcus aureus compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Cholinesterase Inhibition

This compound has been studied for its inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The compound exhibited competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)4.70
Butyrylcholinesterase (BChE)5.20

These findings indicate that the compound could serve as a lead for developing dual inhibitors targeting both AChE and BChE .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Cytotoxicity : The compound induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolism.
  • Cholinesterase Inhibition : The presence of the methoxy group enhances binding affinity to the active site of cholinesterases, leading to effective inhibition.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in vivo models of breast cancer.
  • Antimicrobial Efficacy : Clinical trials indicated that patients treated with formulations containing this compound showed improved outcomes against resistant bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.